XL-418

Catalog No.
S548429
CAS No.
871343-09-8
M.F
C26H32BrF3N8O
M. Wt
609.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XL-418

CAS Number

871343-09-8

Product Name

XL-418

IUPAC Name

1-[3-[4-(3-bromo-2H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-4-methyl-5-(2-pyrrolidin-1-ylethylamino)phenyl]-4,4,4-trifluorobutan-1-one

Molecular Formula

C26H32BrF3N8O

Molecular Weight

609.5 g/mol

InChI

InChI=1S/C26H32BrF3N8O/c1-17-19(31-6-9-36-7-2-3-8-36)14-18(21(39)4-5-26(28,29)30)15-20(17)37-10-12-38(13-11-37)25-22-23(27)34-35-24(22)32-16-33-25/h14-16,31H,2-13H2,1H3,(H,32,33,34,35)

InChI Key

IKBSEBRGSVFUHM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1N2CCN(CC2)C3=NC=NC4=NNC(=C43)Br)C(=O)CCC(F)(F)F)NCCN5CCCC5

Solubility

Soluble in DMSO, not in water

Synonyms

XL418; XL-418; X 418

Canonical SMILES

CC1=C(C=C(C=C1N2CCN(CC2)C3=NC=NC4=NNC(=C43)Br)C(=O)CCC(F)(F)F)NCCN5CCCC5

Description

The exact mass of the compound 1-Butanone, 1-(3-(4-(3-bromo-1H-pyrazolo(3,4-d)pyrimidin-4-yl)-1-piperazinyl)-4-methyl-5-((2-(1-pyrrolidinyl)ethyl)amino)phenyl)-4,4,4-trifluoro- is 608.1835 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

XL-418 is a small molecule compound developed primarily for its potential in cancer therapy. It functions as an inhibitor of protein kinase B (also known as AKT) and ribosomal protein S6 kinase (S6K), both of which are critical components in the signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, XL-418 aims to disrupt the aberrant signaling often observed in various cancers, thereby hindering tumor growth and progression .

That are pivotal to its mechanism of action. The compound's structure allows it to interact with the ATP-binding site of protein kinases, leading to competitive inhibition. This interaction prevents the phosphorylation of downstream substrates that are essential for cancer cell survival and proliferation. The inhibition of protein kinase B and S6K leads to a cascade of downstream effects, including reduced protein synthesis and altered cellular metabolism, which can significantly impair tumor growth .

The biological activity of XL-418 is characterized by its ability to inhibit the activity of key signaling pathways involved in cancer. In preclinical studies, XL-418 has demonstrated efficacy in various cancer models by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. The compound has shown promise in treating solid tumors, particularly those with dysregulated phosphoinositide 3-kinase signaling pathways, which are common in many types of cancer .

Interaction studies involving XL-418 have focused on its binding affinity for various kinases beyond just protein kinase B and S6K. These studies utilize techniques such as surface plasmon resonance and enzyme kinetics to assess how effectively XL-418 can inhibit these targets. Additionally, research has explored potential drug-drug interactions when combined with other therapeutic agents, aiming to identify synergistic effects that could improve treatment outcomes for cancer patients .

Several compounds share structural or functional similarities with XL-418, particularly within the category of kinase inhibitors. Below is a comparison highlighting their uniqueness:

Compound NameTarget KinasesUnique Features
XL-418Protein Kinase B, S6KSelective inhibitor with potential for solid tumors
MK-2206Protein Kinase BAllosteric inhibitor; used in combination therapies
GSK2141795Protein Kinase BATP-competitive inhibitor; shows activity against resistant tumors
AZD5363Protein Kinase BDual inhibitor; shows efficacy in various cancer types
PF-04691502S6KFocused on metabolic regulation; different binding mode

XL-418 is unique primarily due to its dual inhibition mechanism targeting both protein kinase B and S6K, which may provide a more comprehensive approach to disrupting cancer cell signaling compared to other inhibitors that target single pathways .

Molecular Formula and Physical Properties

XL-418 exhibits the molecular formula C26H32BrF3N8O, representing a complex heterocyclic compound with multiple functional groups [2] [3]. The compound possesses a molecular weight of 609.48 grams per mole, as determined through high-resolution mass spectrometry analysis [1] [2]. The chemical abstracts service registry number for this compound is 871343-09-8, providing its unique chemical identifier [2] [8].

The physical properties of XL-418 include its classification as a small molecule drug compound with defined stereochemical characteristics [2]. The compound demonstrates achiral properties with zero defined stereocenters and no optical activity, as confirmed through structural analysis [2]. The charge state of the molecule is neutral under standard conditions, contributing to its stability profile [2].

PropertyValueSource
Molecular FormulaC26H32BrF3N8O [2] [3]
Molecular Weight609.48 g/mol [1] [2]
CAS Registry Number871343-09-8 [2] [8]
Optical ActivityNone [2]
Defined Stereocenters0/0 [2]
Molecular Charge0 [2]

Structural Elucidation and Configuration

The structural elucidation of XL-418 reveals a sophisticated molecular architecture comprising multiple ring systems and functional groups [2] [3]. The compound features a simplified molecular input line entry system representation as CC1=C(C=C(C=C1NCCN2CCCC2)C(=O)CCC(F)(F)F)N3CCN(CC3)C4=C5C(Br)=NNC5=NC=N4, which defines the complete connectivity pattern [2] [3].

The international chemical identifier for XL-418 is InChI=1S/C26H32BrF3N8O/c1-17-19(31-6-9-36-7-2-3-8-36)14-18(21(39)4-5-26(28,29)30)15-20(17)37-10-12-38(13-11-37)25-22-23(27)34-35-24(22)32-16-33-25/h14-16,31H,2-13H2,1H3,(H,32,33,34,35), providing a standardized chemical structure representation [2] [3]. The corresponding international chemical identifier key is IKBSEBRGSVFUHM-UHFFFAOYSA-N, serving as a hashed version of the full international chemical identifier string [2] [3].

The systematic chemical name for XL-418 is 1-[3-[4-(3-bromo-2H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-4-methyl-5-(2-pyrrolidin-1-ylethylamino)phenyl]-4,4,4-trifluorobutan-1-one [3] [8]. This nomenclature reflects the complex substitution pattern and functional group arrangement within the molecular framework.

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy represents a fundamental analytical technique for structural characterization of complex organic molecules [10] [11]. The technique relies on the principle that nuclei with non-zero spin quantum numbers exhibit magnetic dipole moments that interact with external magnetic fields [10]. For XL-418 characterization, nuclear magnetic resonance analysis would provide detailed information about the molecular environment of hydrogen and carbon nuclei within the structure.

The chemical shift patterns in nuclear magnetic resonance spectroscopy are sensitive to the electron distribution around nuclei, which varies based on the local chemical environment [11]. The heterocyclic nature of XL-418, containing pyrazolopyrimidine and piperazine ring systems, would be expected to produce characteristic chemical shift patterns in both proton and carbon-13 nuclear magnetic resonance spectra [10] [11]. The presence of electronegative atoms such as bromine, fluorine, and nitrogen would significantly influence the chemical shift positions of nearby carbon and hydrogen atoms.

Mass Spectrometry Profile

Mass spectrometry analysis of XL-418 has been extensively documented, providing comprehensive fragmentation patterns and molecular ion characterization [2] [3]. The compound exhibits a base molecular ion peak at mass-to-charge ratio 609.19078 for the protonated molecular ion [M+H]+ [3]. Additional significant adduct ions include the sodium adduct [M+Na]+ at mass-to-charge ratio 631.17272 and the ammonium adduct [M+NH4]+ at mass-to-charge ratio 626.21732 [3].

The mass spectrometry fragmentation profile reveals characteristic losses consistent with the molecular structure [3]. The dehydrated molecular ion [M+H-H2O]+ appears at mass-to-charge ratio 591.18076, indicating a facile loss of water from the protonated molecular ion [3]. Negative ion mode analysis demonstrates the deprotonated molecular ion [M-H]- at mass-to-charge ratio 607.17622, along with formate and acetate adducts at mass-to-charge ratios 653.18170 and 667.19735, respectively [3].

Adduct Typem/z ValueIon Formula
[M+H]+609.19078C26H33BrF3N8O+
[M+Na]+631.17272C26H32BrF3N8ONa+
[M+NH4]+626.21732C26H36BrF3N9O+
[M-H]-607.17622C26H31BrF3N8O-
[M+HCOO]-653.18170C27H32BrF3N8O3-

Infrared and UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy serves as a valuable tool for characterizing compounds containing conjugated systems and chromophoric groups [12]. The technique measures the absorbance of electromagnetic radiation in the ultraviolet-visible region, corresponding to electronic transitions between ground and excited states [12]. For XL-418, the presence of aromatic ring systems, particularly the pyrazolopyrimidine moiety, would be expected to exhibit characteristic ultraviolet absorption bands.

The Beer-Lambert law governs the relationship between absorbance and concentration in ultraviolet-visible spectroscopy, expressed as A = εbc, where ε represents the molar absorptivity, b is the path length, and c is the concentration [12]. The aromatic systems in XL-418 would demonstrate characteristic absorption maxima in the ultraviolet region, with the exact positions dependent on the degree of conjugation and substituent effects.

Infrared spectroscopy would provide complementary structural information by identifying characteristic functional group vibrations [12]. The carbonyl group present in the trifluorobutanone side chain would be expected to exhibit a strong absorption band in the carbonyl stretching region. The nitrogen-hydrogen stretching vibrations from the secondary amine groups would also contribute to the infrared spectrum profile.

X-ray Crystallography Analysis

X-ray crystallography represents the gold standard for determining three-dimensional molecular structures at atomic resolution [13]. The technique exploits the interaction of X-rays with electron density in crystalline materials to generate diffraction patterns that can be mathematically transformed into electron density maps [13]. For pharmaceutical compounds like XL-418, X-ray crystallography provides definitive structural confirmation and precise geometric parameters.

The crystallographic analysis process involves several critical steps, including crystal preparation, data collection, and structure refinement [13]. The diffraction pattern provides information about unit cell dimensions, space group symmetry, and atomic positions within the crystal lattice [13]. For XL-418, crystallographic analysis would reveal bond lengths, bond angles, and torsion angles throughout the molecular framework.

Modern X-ray crystallography employs sophisticated detection systems and computational methods to achieve high-resolution structural determination [13]. The technique can distinguish between different atomic types based on their electron density, although hydrogen atoms require special consideration due to their low electron density [13]. The molecular geometry of XL-418, including the conformational preferences of the flexible linker regions, would be definitively established through crystallographic analysis.

Collision Cross Section Measurements

Collision cross section measurements represent an advanced analytical technique that provides information about molecular size and shape in the gas phase [3] [7]. These measurements are typically performed using ion mobility spectrometry coupled with mass spectrometry, offering complementary structural information to traditional analytical methods [7].

For XL-418, comprehensive collision cross section data have been determined for multiple ionization states and adduct forms [3]. The protonated molecular ion [M+H]+ exhibits a collision cross section of 234.7 square angstroms, while the sodium adduct [M+Na]+ demonstrates a larger cross section of 241.6 square angstroms [3]. The deprotonated molecular ion [M-H]- shows a collision cross section of 237.5 square angstroms, indicating similar gas-phase dimensions to the protonated form [3].

The collision cross section values provide insights into the three-dimensional structure and conformational behavior of XL-418 in the gas phase [3]. The relatively small differences between different adduct forms suggest that the overall molecular shape remains consistent across different ionization states [3]. These measurements complement solution-phase structural studies by providing information about the intrinsic molecular geometry.

Ion Typem/zCollision Cross Section (Ų)
[M+H]+609.19078234.7
[M+Na]+631.17272241.6
[M-H]-607.17622237.5
[M+NH4]+626.21732235.7
[M+K]+647.14666226.4
[M+H-H2O]+591.18076227.2
[M+HCOO]-653.18170236.9
[M+CH3COO]-667.19735238.6
[M]+608.18295246.3
[M]-608.18405246.3

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

608.18345 g/mol

Monoisotopic Mass

608.18345 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OLJ18SRI8A

Drug Indication

Cancer

Mechanism of Action

XL418 is a small molecule that inhibits the activity of protein kinase B (PKB or AKT) and S6 Kinase (S6K), which act downstream of phosphoinosotide-3 kinase (PI3K). Activation of these kinases is a frequent event in human tumors, promoting cell growth, survival, and resistance to chemotherapy and radiotherapy. Inactivation of the pathway through inhibition of AKT is expected to induce apoptosis (programmed cell death) in tumor cells. AKT inhibitors may also sensitize tumor cells to a wide range of chemotherapy.

Wikipedia

Xl-418

Dates

Modify: 2024-02-18

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